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molecular formula C32H37NO5S B8440675 3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

3-(4-Amino-2-tert-butyl-5-methylphenylsulfanyl)-4-hydroxy-6,6-bis[2-(4-hydroxyphenyl)ethyl]-5,6-dihydropyran-2-one

Cat. No. B8440675
M. Wt: 547.7 g/mol
InChI Key: SCCFOTYHMGKGJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05834506

Procedure details

The compound was synthesized following General Method 9 using 118 mg (0.33 mmol) of 4-hydroxy-6,6-bis-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one (prepared in Example PP), 150 mg (0.33 mmol) of toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester (prepared in Example HHHH), 184 mg (1.32 mmol) of K2CO3 and 2 mL of DMF. The reaction was worked up by partitioning between EtOAc and H2O. The organic layer was separated and concentrated, then triturated with Et2O. The resultant solid was placed in chilled HCl-saturated CH2Cl2 and stirred for 18 hours. After concentration, the residue was triturated with Et2O to yield the title compound, m.p. 140°-145° C. 1H NMR (DMSO-d6) δ 1.5 (s, 9 H), 1.9 (s, 3 H), 2.05 (m, 4 H), 2.5 (m, 6 H), 6.68 (d, 4 H), 6.75 (s, 1 H), 7.0 (d, 4 H), 7.35 (s, 1 H), 7.95 (s, 2 H), 9.25 (s, 2 H).
Name
4-hydroxy-6,6-bis-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one
Quantity
118 mg
Type
reactant
Reaction Step One
Name
toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester
Quantity
150 mg
Type
reactant
Reaction Step Two
Name
Quantity
184 mg
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH2:7][C:6]([CH2:17][CH2:18][C:19]2[CH:24]=[CH:23][C:22]([OH:25])=[CH:21][CH:20]=2)([CH2:8][CH2:9][C:10]2[CH:15]=[CH:14][C:13]([OH:16])=[CH:12][CH:11]=2)[O:5][C:4](=[O:26])[CH:3]=1.[NH2:27][C:28]1[C:33]([CH3:34])=[CH:32][C:31]([S:35]S(C2C=CC(C)=CC=2)(=O)=O)=[C:30]([C:46]([CH3:49])([CH3:48])[CH3:47])[CH:29]=1.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[NH2:27][C:28]1[C:33]([CH3:34])=[CH:32][C:31]([S:35][C:3]2[C:4](=[O:26])[O:5][C:6]([CH2:17][CH2:18][C:19]3[CH:20]=[CH:21][C:22]([OH:25])=[CH:23][CH:24]=3)([CH2:8][CH2:9][C:10]3[CH:11]=[CH:12][C:13]([OH:16])=[CH:14][CH:15]=3)[CH2:7][C:2]=2[OH:1])=[C:30]([C:46]([CH3:49])([CH3:48])[CH3:47])[CH:29]=1 |f:2.3.4|

Inputs

Step One
Name
4-hydroxy-6,6-bis-[2-(4-hydroxy-phenyl)-ethyl]-5,6-dihydro-pyran-2-one
Quantity
118 mg
Type
reactant
Smiles
OC1=CC(OC(C1)(CCC1=CC=C(C=C1)O)CCC1=CC=C(C=C1)O)=O
Step Two
Name
toluene-4-thiosulfonic acid S-(4-amino-2-tert-butyl-5-methyl-phenyl) ester
Quantity
150 mg
Type
reactant
Smiles
NC1=CC(=C(C=C1C)SS(=O)(=O)C1=CC=C(C=C1)C)C(C)(C)C
Step Three
Name
Quantity
184 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Four
Name
Quantity
2 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The compound was synthesized
CUSTOM
Type
CUSTOM
Details
by partitioning between EtOAc and H2O
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
triturated with Et2O
CONCENTRATION
Type
CONCENTRATION
Details
After concentration
CUSTOM
Type
CUSTOM
Details
the residue was triturated with Et2O

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
NC1=CC(=C(C=C1C)SC=1C(OC(CC1O)(CCC1=CC=C(C=C1)O)CCC1=CC=C(C=C1)O)=O)C(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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